2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide
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Overview
Description
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the imidazole ring.
Scientific Research Applications
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound also features an imidazole ring and has similar chemical properties.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another imidazole derivative with distinct functional groups and applications.
Uniqueness
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide is unique due to its specific functional groups and the presence of the hydroiodide moiety, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)ethanol;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.HI/c9-4-3-8-5-6-1-2-7-5;/h9H,1-4H2,(H2,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXYBPLDBBRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NCCO.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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